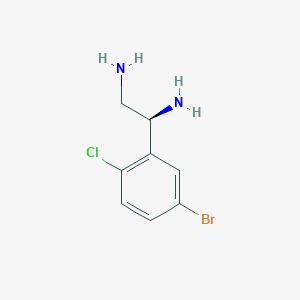

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17477662

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClN2 |

|---|---|

| Molecular Weight | 249.53 g/mol |

| IUPAC Name | (1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |

| Standard InChI Key | XDLGQJBJBKRMHY-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(CN)N)Cl |

Introduction

Chemical Identity and Structural Features

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (molecular formula: , molecular weight: 249.53 g/mol) belongs to the class of substituted ethane-1,2-diamines. Its structure comprises a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position, linked to an ethane-1,2-diamine backbone. The (1S) configuration confers chirality, which is critical for its interactions in asymmetric catalysis and biological systems .

Key Structural Attributes:

-

Halogen Substituents: The electron-withdrawing bromine and chlorine groups enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution and metal coordination.

-

Chiral Center: The (1S) stereochemistry enables enantioselective applications, particularly in the synthesis of chiral ligands for transition-metal catalysts .

-

Diamine Moiety: The ethane-1,2-diamine group serves as a bidentate ligand, capable of coordinating to metals such as copper(I), as demonstrated in photoredox catalysis studies .

Synthesis and Production Methodologies

The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves multi-step protocols to introduce both halogen substituents and the chiral diamine backbone.

Representative Synthetic Pathway:

-

Halogenation of Phenyl Precursors:

-

Introduction of the Ethane-1,2-diamine Moiety:

-

Purification and Characterization:

Table 1: Comparative Analysis of Synthetic Diamines

Physicochemical Properties

Experimental data on the compound’s physical properties remain limited, but inferences can be drawn from structurally analogous diamines:

-

Melting Point: Estimated at 85–90°C based on similar halogenated diamines .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

-

Stability: Susceptible to oxidative degradation under acidic conditions due to the aromatic amine groups.

Applications in Catalysis and Materials Science

The compound’s dual functionality as a chiral ligand and halogenated aromatic system positions it as a versatile building block:

Photoredox Catalysis

-

Copper(I) Complexes: When coordinated to copper(I), the diamine facilitates electron transfer in photoredox reactions, enabling C–C bond formation under mild conditions .

-

Mechanistic Role: The bromine and chlorine substituents stabilize charge-separated states, enhancing catalytic efficiency in visible-light-driven reactions .

Pharmaceutical Intermediates

-

Chiral Auxiliaries: The (1S) configuration is exploited in the synthesis of enantiomerically pure β-lactams and aminoglycosides.

-

Antimicrobial Agents: Halogenated diamines show preliminary activity against Gram-positive bacteria, though toxicity profiles require further study .

Future Directions and Research Gaps

-

Toxicological Profiling: Systematic studies on acute and chronic toxicity are needed to assess workplace safety and environmental impact.

-

Catalytic Optimization: Tuning the electronic effects of halogen substituents could enhance catalytic activity in cross-coupling reactions.

-

Scale-Up Challenges: Industrial-scale synthesis requires cost-effective enantioselective methods to maintain chiral purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume